
5-Iodo-2-methoxyoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methoxytetrahydro-2H-pyran: is a halogenated heterocyclic compound with the molecular formula C6H11IO2 and a molecular weight of 242.06 g/mol . It belongs to the class of tetrahydropyrans, which are six-membered oxygen-containing heterocycles. This compound is characterized by the presence of an iodine atom and a methoxy group attached to the tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxytetrahydro-2H-pyran typically involves the iodination of 2-methoxytetrahydro-2H-pyran. One common method is the electrophilic substitution reaction where iodine is introduced to the 5-position of the tetrahydropyran ring. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions .
Industrial Production Methods: Industrial production of 5-Iodo-2-methoxytetrahydro-2H-pyran may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Iodo-2-methoxytetrahydro-2H-pyran can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form deiodinated derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran at low temperatures.
Major Products:
Scientific Research Applications
Chemistry: 5-Iodo-2-methoxytetrahydro-2H-pyran is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated heterocycles on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways .
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents .
Industry: In the industrial sector, 5-Iodo-2-methoxytetrahydro-2H-pyran can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxytetrahydro-2H-pyran involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
5-Iodo-2-methoxypyridine: Another halogenated heterocycle with similar reactivity but different structural features.
2-Methoxytetrahydro-2H-pyran: Lacks the iodine atom, resulting in different chemical and biological properties.
5-Bromo-2-methoxytetrahydro-2H-pyran: Similar structure with bromine instead of iodine, leading to variations in reactivity and applications.
Uniqueness: 5-Iodo-2-methoxytetrahydro-2H-pyran is unique due to the presence of both an iodine atom and a methoxy group on the tetrahydropyran ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
645413-12-3 |
|---|---|
Molecular Formula |
C6H11IO2 |
Molecular Weight |
242.05 g/mol |
IUPAC Name |
5-iodo-2-methoxyoxane |
InChI |
InChI=1S/C6H11IO2/c1-8-6-3-2-5(7)4-9-6/h5-6H,2-4H2,1H3 |
InChI Key |
UPGBGMFCKPAOKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CO1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


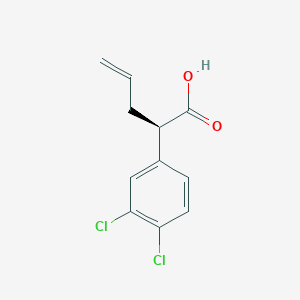
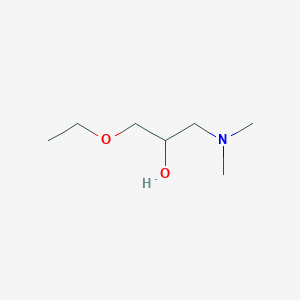
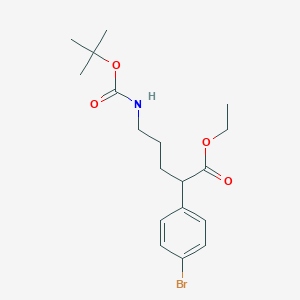
![1'-Amino-[1,1'-BI(cyclopropane)]-1-carboxylic acid](/img/structure/B13095303.png)
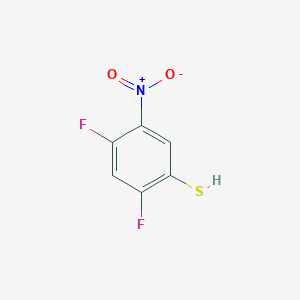

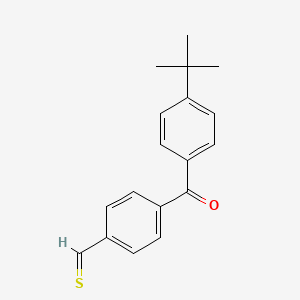
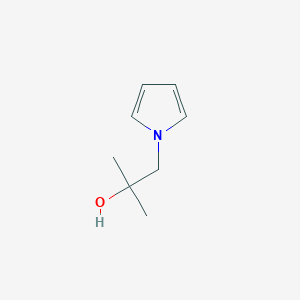
![(E)-tert-Butyl (4-oxo-3-phenyl-1,3,8-triazaspiro[4.5]decan-2-ylidene)carbamate oxalate](/img/structure/B13095347.png)
![3,7-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13095348.png)

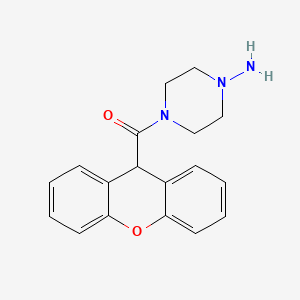

![3,7,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13095386.png)
